molecular formula C12H13F3O2 B1338230 Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate CAS No. 82989-27-3

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate

Cat. No. B1338230
CAS RN: 82989-27-3
M. Wt: 246.22 g/mol
InChI Key: OKYYOYXGHUFTLU-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is a chemical compound with the IUPAC name ethyl 3- [4- (trifluoromethyl)phenyl]propanoate . It has a molecular weight of 246.23 . The InChI code for this compound is 1S/C12H13F3O2/c1-2-17-11 (16)8-5-9-3-6-10 (7-4-9)12 (13,14)15/h3-4,6-7H,2,5,8H2,1H3 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate can be represented by the InChI code 1S/C12H13F3O2/c1-2-17-11 (16)8-5-9-3-6-10 (7-4-9)12 (13,14)15/h3-4,6-7H,2,5,8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is a solid at room temperature . It has a molecular weight of 246.23 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Imidazo[1,2-a]pyrimidine Compounds: Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate plays a role in the preparation of novel imidazo[1,2-a]pyrimidine compounds, useful in various chemical and pharmaceutical contexts (Liu, 2013).

Characterization of Polymorphic Forms

  • Spectroscopic and Diffractometric Study: A variant of ethyl 3-(4-(trifluoromethyl)phenyl)propanoate hydrochloride has been characterized using techniques like spectroscopy and diffractometry, highlighting the challenges in analyzing such compounds (Vogt et al., 2013).

Synthesis of Specific Derivatives

  • Short Synthesis of Ethyl 3‐(3‐Aminophenyl)Propanoate: A short and effective synthesis method for producing ethyl 3‐(3‐aminophenyl)propanoate highlights the chemical versatility of related compounds (Nagel et al., 2011).

Insights into Binding with Human Serum Albumin

  • Binding of Thiosemicarbazone Derivatives: Studies involving thiosemicarbazone derivatives, which share structural similarities with ethyl 3-(4-(trifluoromethyl)phenyl)propanoate, provide insights into binding characteristics with human serum albumin, relevant for pharmacokinetic mechanisms (Karthikeyan et al., 2016).

Synthesis of Enantiomerically Enriched Compounds

  • Enantiomerically Enriched Propargyl Silanes: Research involving the reduction of similar compounds has led to the synthesis of enantiomerically enriched propargyl silanes, important in stereo-specific chemical synthesis (Fleming & Mwaniki, 1998).

Safety And Hazards

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 3-[4-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-4,6-7H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYYOYXGHUFTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474481
Record name Ethyl 3-[4-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate

CAS RN

82989-27-3
Record name Ethyl 3-[4-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dimethoxyethane 700 ml was added to 60% sodium hydride 24.8 g (620 mmol), the mixture was stirred at room temperature while a solution of ethyl diethylphosphonoacetate 139 g (620 mmol) in dimethoxyethane (100 ml) was added dropwise. After the generation of hydrogen gas was stopped, the solution was cooled to 10° C., and a solution of 4-trifluoromethylbenzaldehyde 100 g (574 mmol) in dimethoxyethane (100 ml) was added dropwise keeping the liquid temperature below 25° C. After addition, the mixture was stirred for 30 minutes, the reactant was added to water one liter, and the product was extracted with diethylether. The extract was washed with a sodium chloride aqueous solution, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluent: heptane/ethyl acetate=3/1). Such obtained purified material was hydrogenated in the presence of 5% palladium carbon as a catalyst in ethanol 300 ml. The catalyst was filtered off, the solvent was distilled off at reduced pressure to obtain 3-(4-trifluoromethylphenyl)propionic acid ethylester 81.0 g (329 mmol). The yield was 57.3% from 4-trifluoro methylbenzaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R de Haan, EW de Zwart, J Cornelisse - Journal of Photochemistry and …, 1997 - Elsevier
2-Methoxy-5-[3-(trifluoromethyl)phenyl]pent-1-ene undergoes 2,6- and 1,3-meta-photocycloaddition on irradiation (λ = 254 nm). The methoxy group has the endo configuration in the …
Number of citations: 9 www.sciencedirect.com

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